molecular formula C8H3ClF3NO B161636 3-Chloro-4-(trifluoromethoxy)benzonitrile CAS No. 129604-26-8

3-Chloro-4-(trifluoromethoxy)benzonitrile

Cat. No.: B161636
CAS No.: 129604-26-8
M. Wt: 221.56 g/mol
InChI Key: ITKCOGUNHYXLND-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3ClF3NO. It is a significant intermediate in organic synthesis, widely used in the pharmaceutical, pesticide, and chemical synthesis fields . The compound is characterized by the presence of a chloro group, a trifluoromethoxy group, and a nitrile group attached to a benzene ring.

Scientific Research Applications

3-Chloro-4-(trifluoromethoxy)benzonitrile has a wide range of applications in scientific research:

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H302+H312-H315-H319-H331-H335 . This means it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

3-Chloro-4-(trifluoromethoxy)benzonitrile is generally prepared through a multi-step synthetic route:

    Reaction of p-phenol with thionyl chloride: This step generates p-phenol sulfoxide.

    Reaction of p-phenol sulfoxide with trifluoroformic acid: This step produces this compound.

Chemical Reactions Analysis

3-Chloro-4-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

    Common Reagents and Conditions: Typical reagents include thionyl chloride and trifluoroformic acid. .

Comparison with Similar Compounds

3-Chloro-4-(trifluoromethoxy)benzonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

3-chloro-4-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKCOGUNHYXLND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378745
Record name 3-chloro-4-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129604-26-8
Record name 3-chloro-4-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

750 ml of SOCl2 were added to 239.5 g (1 mole) of 3-chloro-4-trifluoromethoxy-benzamide and the mixture was slowly heated (according to the evolution of gas) to 85° C. The mixture was then fractionally distilled and 189 g of product having a boiling point at 13 mbar of 96° C. and a melting point of 38° to 40° C. were obtained. This corresponds to a yield of 85% of theory.
Quantity
239.5 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One

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